Bis(acetonitrile)dichloropalladium(II)

Catalog No.
S679100
CAS No.
14592-56-4
M.F
C4H6Cl2N2Pd
M. Wt
259.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(acetonitrile)dichloropalladium(II)

CAS Number

14592-56-4

Product Name

Bis(acetonitrile)dichloropalladium(II)

IUPAC Name

acetonitrile;dichloropalladium

Molecular Formula

C4H6Cl2N2Pd

Molecular Weight

259.4 g/mol

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L

SMILES

CC#N.CC#N.Cl[Pd]Cl

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pd+2]

The significance of Bis(acetonitrile)dichloropalladium(II) lies in its ability to activate carbon-halogen bonds and facilitate the formation of new carbon-carbon bonds. This makes it a powerful tool for constructing complex organic molecules with high efficiency and selectivity [].


Molecular Structure Analysis

The molecular structure of Bis(acetonitrile)dichloropalladium(II) is square planar, with the Pd atom at the center and the four ligands arranged around it in a flat geometry. The Pd-Cl and Pd-N bond lengths are approximately 2.3 Å and 2.0 Å, respectively.

A notable aspect of the structure is the lability of the acetonitrile ligands. They can be easily displaced by other ligands, such as phosphines or amines, which can fine-tune the catalytic activity of the complex for specific reactions [].


Chemical Reactions Analysis

Bis(acetonitrile)dichloropalladium(II) is a versatile catalyst involved in numerous organic reactions. Here are some key examples:

  • Cross-coupling reactions: These reactions form new carbon-carbon bonds between two different organic fragments. Examples include Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling []. Here's an example of the Suzuki-Miyaura coupling:
R-X + Ar-B(OH)2 -> R-Ar + XB(OH)2 + PdCl2(L)2  (where R, Ar are organic groups; X is Cl, Br, I; L is a ligand) []
  • Heck reaction

    This reaction forms a carbon-carbon bond between an alkene and an aryl halide [].

  • Buchwald-Hartwig amination

    This reaction forms a carbon-nitrogen bond between an amine and an aryl halide [].

The specific reaction mechanism can vary depending on the co-catalysts and reaction conditions used. However, they generally involve a catalytic cycle where the Pd(II) center undergoes oxidation-reduction steps and facilitates the transfer of functional groups between reaction partners [].


Physical And Chemical Properties Analysis

  • Appearance: Yellow-brown solid.
  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetonitrile.
  • Stability: Air and moisture sensitive.

Bis(acetonitrile)dichloropalladium(II) acts as a Lewis acid catalyst. The Pd(II) center with its vacant d-orbitals can accept electron pairs from the substrate molecules, activating them for further reactions. The labile acetonitrile ligands can be displaced by reaction partners, allowing the Pd atom to form temporary bonds with the reactants and facilitate bond formation and cleavage steps [].

Bis(acetonitrile)dichloropalladium(II) should be handled with care as it can be:

  • Harmful if swallowed or inhaled.
  • Irritating to the skin and eyes.
  • May cause respiratory irritation.
  • Air and moisture sensitive.

Catalyst for Cross-Coupling Reactions:

Bis(acetonitrile)dichloropalladium(II) (PdCl2(NCCH3)2) is a versatile and widely used catalyst in organic synthesis, particularly for cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. PdCl2(NCCH3)2 plays a crucial role in various cross-coupling reactions, including:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an aryl or vinyl halide and an amine.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organic halide.
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an organic halide.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an organic halide.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound and an organic halide.
  • Heck reaction: This reaction forms carbon-carbon bonds between an alkene and an organic halide.

The efficiency and selectivity of PdCl2(NCCH3)2 in these reactions depend on various factors, including the reaction conditions, the choice of ligands and bases, and the nature of the starting materials.

Advantages of PdCl2(NCCH3)2:

Several advantages make PdCl2(NCCH3)2 a popular choice for cross-coupling reactions:

  • Air stability: Unlike some other palladium catalysts, PdCl2(NCCH3)2 is relatively stable in air, simplifying its handling and storage.
  • Commercial availability: It is readily available from various chemical suppliers in different purities.
  • Tunability: The catalytic activity and selectivity of PdCl2(NCCH3)2 can be fine-tuned by using different ligands and reaction conditions.

Research in Catalyst Development:

Ongoing research focuses on developing improved catalysts based on PdCl2(NCCH3)2. These efforts aim to:

  • Increase catalytic activity: This allows for faster reactions and lower catalyst loadings.
  • Enhance selectivity: This improves the yield of the desired product and reduces the formation of side products.
  • Develop environmentally friendly catalysts: This minimizes the use of toxic solvents and hazardous reagents.

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (68.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (29.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.96%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (10.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (28.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (28.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (85.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (12.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (26.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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